1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[221]heptane-2,3-dione is a complex organic compound that features a quinoline derivative and a bicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves multi-step organic reactions. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in studying biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been shown to disrupt biological membrane systems . This disruption can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can be compared with other similar compounds, such as:
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and may have similar biological activities.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicycloheptane structure and may have similar chemical properties.
The uniqueness of this compound lies in its combination of the quinoline and bicycloheptane structures, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-18(2)19(3)10-11-20(18,16(23)15(19)22)17(24)21-12-6-8-13-7-4-5-9-14(13)21/h4-5,7,9H,6,8,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMMHXXUMVVBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCCC4=CC=CC=C43)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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